molecular formula C23H20N2OS B3634769 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide

Cat. No.: B3634769
M. Wt: 372.5 g/mol
InChI Key: HMTPUTULLMYYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide” is a compound that contains a benzothiazole moiety. Benzothiazoles are aromatic heterocyclic compounds that have been studied extensively due to their significant biological activities . They have been found in various synthetic and natural products .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The specific synthesis process for “this compound” is not mentioned in the retrieved papers.


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar . The specific molecular structure of “this compound” is not provided in the retrieved papers.


Chemical Reactions Analysis

Benzothiazoles have been involved in various chemical reactions. For instance, a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been reported, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . The specific chemical reactions involving “this compound” are not mentioned in the retrieved papers.


Physical and Chemical Properties Analysis

Benzothiazoles are typically colorless, slightly viscous liquids . The specific physical and chemical properties of “this compound” are not provided in the retrieved papers.

Mechanism of Action

Benzothiazole derivatives have shown significant biological activities, including anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The specific mechanism of action of “N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide” is not provided in the retrieved papers.

Safety and Hazards

While specific safety and hazard information for “N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide” is not available in the retrieved papers, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Benzothiazole derivatives have been the focus of many recent studies due to their significant biological activities and potential pharmaceutical applications . Future research may focus on further exploring the biological activities of “N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide” and its derivatives, as well as optimizing their synthesis processes.

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-16-11-13-18(23-25-19-9-5-6-10-21(19)27-23)15-20(16)24-22(26)14-12-17-7-3-2-4-8-17/h2-11,13,15H,12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTPUTULLMYYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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